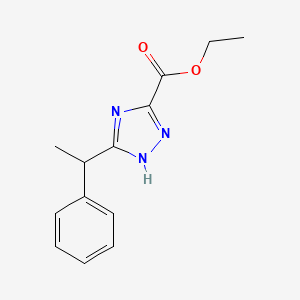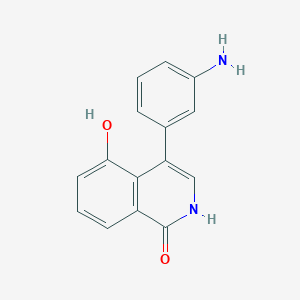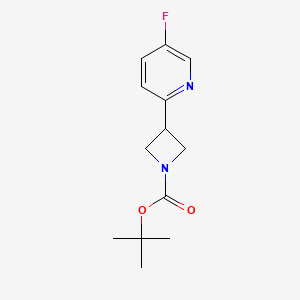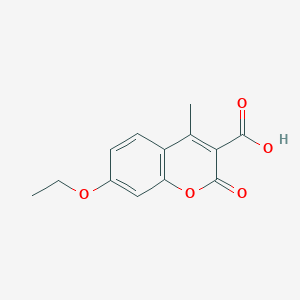![molecular formula C15H28OSi B15066710 1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol CAS No. 87655-91-2](/img/structure/B15066710.png)
1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol is a chemical compound with the molecular formula C12H22OSi. It is characterized by the presence of a trimethylsilyl group attached to a hexynyl chain, which is further connected to a cyclohexanol moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol typically involves the reaction of cyclohexanone with a trimethylsilyl-protected alkyne. One common method includes the use of a Grignard reagent, where the trimethylsilyl-protected alkyne is first prepared and then reacted with cyclohexanone under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Trimethylsilyl)-1-propyne: A related compound with a similar trimethylsilyl group but a different alkyne chain.
1-(Trimethylsilyl)ethynylcyclohexanol: Another compound with a trimethylsilyl group and a cyclohexanol moiety but a different alkyne chain.
Uniqueness
1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The combination of a trimethylsilyl-protected alkyne with a cyclohexanol group makes it a valuable intermediate in organic synthesis and various research applications.
Eigenschaften
CAS-Nummer |
87655-91-2 |
|---|---|
Molekularformel |
C15H28OSi |
Molekulargewicht |
252.47 g/mol |
IUPAC-Name |
1-(1-trimethylsilylhex-2-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H28OSi/c1-5-6-8-11-14(17(2,3)4)15(16)12-9-7-10-13-15/h14,16H,5-7,9-10,12-13H2,1-4H3 |
InChI-Schlüssel |
QKQMEILYAJQJQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC(C1(CCCCC1)O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15066629.png)

![8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066637.png)

![7-Iodooxazolo[4,5-c]pyridine](/img/structure/B15066651.png)
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide](/img/structure/B15066658.png)





![4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
![4-[(Naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B15066689.png)

